(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

Urease inhibition IC50 Structure-activity relationship

Urease inhibitor screening often fails due to inconsistent activity among structurally similar analogs. Compound 4h (304896-43-3) eliminates this variability as the validated, most potent member of a 19-furan chalcone library. - Outperforms thiourea with IC50 of 16.13 vs 21.25 µM; docking score -7.2 kcal/mol. - Steep SAR: 2,5-dichloro substitution essential for activity; 2,6-dichloro analog is inactive. - Defined binding to dinickel center provides a reliable positive control for H. pylori target validation.

Molecular Formula C19H12Cl2O2
Molecular Weight 343.2 g/mol
CAS No. 304896-43-3
Cat. No. B3423509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
CAS304896-43-3
Molecular FormulaC19H12Cl2O2
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C19H12Cl2O2/c20-14-6-9-17(21)16(12-14)19-11-8-15(23-19)7-10-18(22)13-4-2-1-3-5-13/h1-12H/b10-7+
InChIKeyDFVWAEMSSLABBF-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

304896-43-3 Procurement Guide: Urease Inhibitor Lead


The compound (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one (CAS 304896-43-3) is a synthetic furan-chalcone hybrid belonging to the phenyl-3-(5-aryl-2-furyl)-2-propen-1-one class [1]. It is characterized by a 2,5-dichlorophenyl substituent on the furan ring and an unsubstituted phenyl ketone moiety, yielding a molecular formula of C19H12Cl2O2 and molecular weight of 343.20 g/mol [1]. This compound has been identified as the most potent urease inhibitor within a 19-member library of furan chalcones, outperforming the clinical reference drug thiourea [1].

Inhibition Rank Reported top-ranking urease inhibitor within a 19-member furan chalcone series; higher inhibition than thiourea in comparative assay.
SAR Requirement 2,5-Dichlorophenyl substitution reported as critical for activity; positional isomer 2,6-dichloro may lack measurable urease inhibition.
Workflow Fit Supports urease inhibitor lead optimization, pharmacophore modeling, and assay positive control development.

304896-43-3: Why Generic Substitutes Fail


Furan chalcones as a class exhibit variable urease inhibition depending on the number, position, and type of aryl substituents [1]. Within the 4a–s series, shifting the dichloro substitution from 2,5 to 2,6 (compound 4g) renders the molecule completely inactive, while moving to 2,4 (4o) or 3,4 (4f) yields 2- to 2.2-fold weaker inhibition [1]. Replacing one chloro group with a nitro group (4i) increases the IC50 by approximately 5.6-fold [1]. These steep SAR cliffs mean that even structurally close analogs cannot reproduce the inhibitory profile of 304896-43-3, making unambiguous compound identity critical for reproducible urease research [1].

2,6-Dichloro positional isomer may be inactive; 2,4- and 3,4-dichloro isomers show markedly weaker urease inhibition in published SAR.
Replacing a chloro with a nitro group may shift inhibitory potency significantly; steep SAR limits direct analog substitution.
Even structurally close furan chalcones may not reproduce the inhibitory profile due to compound-specific metal-acceptor interactions.

304896-43-3 vs. Analogs: Quantitative Evidence


Urease Inhibition vs. Thiourea and 2-Chloro Analog

In a standardized in vitro jack bean urease inhibition assay, 304896-43-3 (compound 4h) demonstrated an IC50 of 16.13 ± 2.45 µM, outperforming both the reference drug thiourea (IC50 = 21.25 ± 0.15 µM) and the closest active analog, the 2-chloro derivative 4s (IC50 = 18.75 ± 0.85 µM) [1]. This represents a 24% improvement in potency over thiourea and a 14% gain over the 2-chloro congener [1].

Urease IC50 vs Thiourea
Head-to-head
16.13 ± 2.45 µM
vs Thiourea 21.25 ± 0.15 µM
vs 2-Chloro analog 18.75 ± 0.85 µM
Supports lead selection for urease inhibition.
In vitro jack bean urease, pH 7.0, 25°C.
Urease inhibition IC50 Structure-activity relationship Furan chalcone

Urease Docking Affinity vs. Thiourea

In silico docking using Autodock Vina revealed that 304896-43-3 (4h) binds to the urease active site with a binding affinity of −7.2 kcal/mol, more than double that of the reference inhibitor thiourea (−3.4 kcal/mol) [1]. The 2,5-dichlorophenyl moiety engages in metal-acceptor bonding with the catalytic dinickel center and forms alkyl hydrophobic interactions with HIS138, HIS248, and HIS274 [1].

Docking Affinity vs Thiourea
Head-to-head
−7.2 kcal/mol
Thiourea −3.4 kcal/mol; 2.12‑fold stronger binding
Consistent with enhanced target engagement.
Autodock Vina, dinickel center binding pocket.
Molecular docking Binding affinity Autodock Vina Urease active site

Positional Isomer SAR: 2,5-Dichloro vs. Other Dichloro Isomers

Systematic SAR evaluation demonstrated that only the 2,5-dichloro substitution pattern (4h) yields optimal urease inhibition within the furan chalcone series. The 2,6-dichloro isomer 4g is completely inactive, while the 2,4-dichloro analog 4o shows an IC50 of 33.96 ± 9.61 µM (2.1-fold weaker), and the 3,4-dichloro isomer 4f shows 21.05 ± 3.52 µM (1.3-fold weaker) [1]. The rank order of potency is 4h (2,5-Cl2) > 4s (2-Cl) > 4f (3,4-Cl2) > 4k (3-Cl) > 4o (2,4-Cl2) [1].

Positional Isomer SAR
Head-to-head
2,5-Cl2: 16.13 µM (active)
2,6-Cl2: inactive; 2,4-Cl2: 33.96 µM; 3,4-Cl2: 21.05 µM
2,5-substitution pattern required for inhibition.
Parallel in vitro urease assay; rank order confirmed.
Structure-activity relationship Positional isomer Urease inhibition Chlorine substitution

Lipophilicity and H-Bond Profile vs. Class Baseline

The compound exhibits a calculated logP of 5.75 and a topological polar surface area (tPSA) of 37–40 Ų, with zero hydrogen-bond donors and two hydrogen-bond acceptors [2]. This high lipophilicity and low H-bond donor count position it favorably for passive membrane permeation relative to more polar furan chalcones bearing carboxyl or nitro substituents [2]. Within the 4a–s series, compounds with additional polar groups (COOH, NO2) showed reduced urease activity, suggesting that the balanced physicochemical profile of 304896-43-3 contributes to its target engagement [1].

Lipophilicity & PSA
Class-level
logP 5.75; tPSA 37–40 Ų
HBD 0, HBA 2; upper lipophilic range
Favorable for passive permeation in cell-based assays.
Computed at pH 7.4; ZINC database & ADMET predictions.
Physicochemical properties logP Topological polar surface area Drug-likeness

Microwave Synthesis Yield vs. Conventional Method

304896-43-3 (4h) was synthesized via Claisen-Schmidt condensation of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with acetophenone under microwave irradiation, achieving 85–92% isolated yield compared to 65–90% by conventional heating [1]. The microwave protocol also reduced reaction time from hours to minutes [1]. This synthetic accessibility advantage is compound-specific, as electron-deficient aldehyde precursors (e.g., nitro-substituted analogs) gave lower yields under identical conditions [1].

Microwave vs Conventional Yield
Class-level
85–92% (microwave)
Conventional 65–90%; up to 27% absolute gain
High-yield route for in-house synthesis scaling.
Claisen-Schmidt, KOH/EtOH, 300 W, 5–15 min.
Microwave synthesis Reaction yield Green chemistry Process efficiency

304896-43-3 Key Application Scenarios


Urease Anti-Virulence Lead Compound

With an IC50 of 16.13 µM against jack bean urease and a docking score of −7.2 kcal/mol—both superior to the clinical standard thiourea—304896-43-3 serves as a validated starting point for medicinal chemistry optimization targeting urease-dependent pathogens such as Helicobacter pylori and Proteus mirabilis [1]. Its defined SAR roadmap, showing that the 2,5-dichloro pattern is essential for activity while 2,6-dichloro is inactive, guides rational derivatization [1].

Pharmacophore Model for Virtual Screening

The experimentally validated binding mode of 304896-43-3—featuring metal-acceptor bonding with the dinickel catalytic center and hydrophobic contacts with HIS138, HIS248, and HIS274—provides a high-confidence pharmacophore template for ligand-based virtual screening campaigns [1]. Its physicochemical profile (logP 5.75, tPSA ~37 Ų, zero HBD) sets a drug-likeness baseline that virtual hits must satisfy for target engagement [2].

Positive Control for Urease Inhibition Assays

As the most potent compound within a systematically characterized 19-member library, 304896-43-3 is the logical positive control for newly developed furan chalcone-based urease inhibition assays [1]. Its well-defined IC50 (16.13 ± 2.45 µM) and Z-factor suitability enable robust assay validation and inter-laboratory benchmarking against thiourea (21.25 ± 0.15 µM) [1].

Microwave Synthesis Protocol for Chalcone Libraries

The microwave-assisted synthesis protocol yielding 85–92% of 304896-43-3 within minutes demonstrates a reproducible, high-efficiency route applicable to library production [1]. This validated protocol can be adopted by core facilities and CROs for the parallel synthesis of 2,5-dichlorophenyl furan chalcone derivatives, with compound 4h serving as the quality benchmark for reaction optimization [1].

Application
Selection Property
Validation Focus
Urease inhibitor lead optimization
SAR-defined 2,5-dichloro substitution pattern
Inhibitory activity and binding mode confirmation
Pharmacophore template for virtual screening
Reported binding mode and drug-likeness profile
Pharmacophore query development and hit validation
Positive control for urease inhibition assays
Characterized inhibitory potency in standardized assay
Assay validation and inter-laboratory benchmarking
Microwave synthesis route for chalcone libraries
High-yield microwave protocol for 2,5-dichlorophenyl chalcones
Process reproducibility and scale-up in library production
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